GR 64349

Description

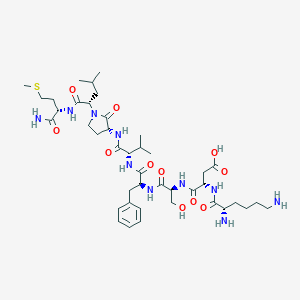

The exact mass of the compound (3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

136548-07-7 |

|---|---|

Molecular Formula |

C42H68N10O11S |

Molecular Weight |

921.1 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)/t26-,27-,28+,29-,30-,31-,32-,34-/m0/s1 |

InChI Key |

HVUNRXRFMQDMBO-ICQHUDCBSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N1CC[C@H](C1=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |

Synonyms |

3-Lys-8-Gly-R-lactam-9-Leu-neurokinin A (3-10) GR 64349 GR-64349 neurokinin A (3-10), Lys(3)-Gly(8)-R-lactam-Leu(9)- neurokinin A (3-10), lysyl(3)-glycyl(8)-R-lactam-leucine(9)- |

Origin of Product |

United States |

Foundational & Exploratory

GR 64349: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1] Its primary mechanism of action involves the activation of the Gq/11 protein-coupled receptor signaling cascade, leading to the mobilization of intracellular calcium and subsequent smooth muscle contraction. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional potency, and in vivo effects. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are also presented to facilitate further research and development.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception.[2] These peptides exert their effects through three distinct G protein-coupled receptors: NK1, NK2, and NK3. This compound has emerged as a valuable pharmacological tool due to its high selectivity for the NK2 receptor, enabling the specific investigation of NK2 receptor function in various tissues and disease models.[1]

Core Mechanism of Action: NK2 Receptor Activation

This compound acts as a full agonist at the human NK2 receptor.[1] The binding of this compound to the NK2 receptor, a Gq/11 protein-coupled receptor, initiates a conformational change that leads to the activation of the associated G protein. This triggers the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event that mediates the physiological effects of this compound, most notably smooth muscle contraction.[1][3]

Signaling Pathway Diagram

References

The Pharmacology of GR 64349: A Technical Guide

An In-depth Examination of a Potent and Selective Tachykinin NK₂ Receptor Agonist

GR 64349 is a synthetic peptide that acts as a potent and highly selective agonist for the tachykinin neurokinin-2 (NK₂) receptor.[1] Its high affinity and selectivity for the NK₂ receptor over NK₁ and NK₃ receptors make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NK₂ receptor system. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, binding and functional characteristics, in vivo effects, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating the tachykinin NK₂ receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The NK₂ receptor is primarily coupled to Gq/11 and Gs proteins.[2][3]

Activation of the Gq/11 protein initiates the phospholipase C (PLC) signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][4] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores.[4] The subsequent increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including smooth muscle contraction.[4]

The coupling of the NK₂ receptor to Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This pathway has also been implicated in the downstream effects of NK₂ receptor activation.[2]

Receptor Binding and Functional Potency

This compound exhibits high affinity and selectivity for the human tachykinin NK₂ receptor. Radioligand binding assays and functional studies have quantified its binding and potency, demonstrating its preferential interaction with the NK₂ receptor subtype.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Preparation | pKi | Reference |

| Human NK₂ | [¹²⁵I]-NKA | Recombinant human NK₂ receptors | 7.77 ± 0.10 | [5] |

| Human NK₁ | [³H]-septide | Recombinant human NK₁ receptors | <5 | [5] |

Table 2: Functional Potency of this compound

| Assay | Receptor | Cell Line | pEC₅₀ | Reference |

| Inositol Phosphate (IP-1) Accumulation | Human NK₂ | CHO Cells | 9.10 ± 0.16 | [5] |

| Human NK₁ | CHO Cells | 5.95 ± 0.80 | [5] | |

| Intracellular Calcium Mobilization | Human NK₂ | CHO Cells | 9.27 ± 0.26 | [5] |

| Human NK₁ | CHO Cells | 6.55 ± 0.16 | [5] | |

| Cyclic AMP (cAMP) Synthesis | Human NK₂ | CHO Cells | 10.66 ± 0.27 | [5] |

| Human NK₁ | CHO Cells | 7.71 ± 0.41 | [5] | |

| Contraction | Rat Colon | Isolated Tissue | 8.4 (EC₅₀ = 3.7 nM) | [1] |

| Contraction | Human Detrusor Muscle | Isolated Tissue Strips | EC₅₀ = 74 nM | [6] |

| Contraction | Human Prostatic Urethra | Isolated Tissue Strips | EC₅₀ = 150 nM | [6] |

The data clearly indicate that this compound is over 1000-fold more selective for the NK₂ receptor compared to the NK₁ receptor in functional assays.[1]

In Vivo Pharmacology

Studies in animal models have demonstrated the in vivo activity of this compound, consistent with its mechanism of action as an NK₂ receptor agonist.

Table 3: In Vivo Effects of this compound in Rats

| Effect | Animal Model | Route of Administration | Dose Range | Key Findings | Reference |

| Increased Bladder Pressure | Anesthetized, acutely spinalized female rats | Intravenous (IV) | 0.1–30 µg/kg | Dose-related increases in bladder pressure with a rapid onset. | [6] |

| Subcutaneous (SC) | 1–300 µg/kg | Dose-related increases in bladder pressure. | [6] | ||

| Increased Colorectal Pressure | Anesthetized, acutely spinalized female rats | Subcutaneous (SC) | 100 and 300 µg/kg | Increased colorectal pressure. | [6] |

| Cardiovascular Effects | Anesthetized, acutely spinalized female rats | Intravenous (IV) | Up to 30 µg/kg | No significant hypotension observed. | [6] |

| Subcutaneous (SC) | Up to 300 µg/kg | No significant hypotension observed. | [6] |

A notable characteristic of this compound is its lack of hypotensive effects, which are often observed with less selective NK₂ receptor agonists that also have significant affinity for the NK₁ receptor.[6] This suggests that the high in vitro selectivity of this compound for the NK₂ receptor translates to a more specific in vivo pharmacological profile. Furthermore, this compound has been observed to have a shorter duration of action following intravenous administration compared to other NK₂ receptor agonists like LMN-NKA.[6]

Experimental Protocols

The characterization of this compound has relied on a variety of in vitro and in vivo experimental techniques. The following sections provide an overview of the methodologies employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the tachykinin NK₂ and NK₁ receptors.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human NK₂ or NK₁ receptor.

-

Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]-NKA for NK₂ receptors, [³H]-septide for NK₁ receptors) and varying concentrations of the unlabeled competitor ligand (this compound).

-

Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.[7][8][9]

-

Functional Assays

Functional assays measure the cellular response following receptor activation.

-

Objective: To measure the production of inositol phosphates, a downstream product of Gq/11 activation, in response to this compound.

-

General Protocol:

-

Cell Culture: Cells expressing the target receptor (e.g., CHO cells) are cultured in multi-well plates.

-

Labeling: The cells are labeled with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

-

Stimulation: The cells are stimulated with varying concentrations of this compound in the presence of lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

-

Separation and Detection: The [³H]-inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.

-

Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

-

Objective: To measure the transient increase in intracellular calcium concentration following NK₂ receptor activation by this compound.

-

General Protocol:

-

Cell Culture: Receptor-expressing cells are seeded in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulation: The baseline fluorescence is measured, and then the cells are stimulated with different concentrations of this compound.

-

Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC₅₀ value.

-

-

Objective: To measure the change in intracellular cAMP levels following NK₂ receptor activation by this compound.

-

General Protocol:

-

Cell Culture: Receptor-expressing cells are cultured in multi-well plates.

-

Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of this compound.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The results are used to generate a dose-response curve and calculate the EC₅₀ value.

-

In Vivo Cystometry in Rats

-

Objective: To evaluate the effect of this compound on bladder function in an animal model.

-

General Protocol:

-

Animal Preparation: Female rats are anesthetized, and a catheter is inserted into the bladder via the urethra or directly through the bladder dome.[10] A pressure transducer is connected to the catheter to record intravesical pressure.

-

Drug Administration: this compound is administered intravenously or subcutaneously.

-

Cystometry: The bladder is filled with saline at a constant rate, and bladder pressure is continuously recorded. Parameters such as basal pressure, threshold pressure for micturition, and the amplitude and frequency of bladder contractions are measured.[6][11][12][13]

-

Data Analysis: The urodynamic parameters before and after drug administration are compared to assess the effect of this compound.

-

Signaling Pathways

The activation of the tachykinin NK₂ receptor by this compound initiates intracellular signaling cascades that mediate its physiological effects.

Pharmacokinetics and Clinical Status

Detailed pharmacokinetic studies on this compound are not extensively reported in the available literature. In vivo studies in rats have indicated a shorter duration of action for this compound compared to other NK₂ agonists when administered intravenously.[6] There is no information available in the public domain regarding clinical trials of this compound in humans.

Conclusion

This compound is a valuable pharmacological tool characterized by its high potency and selectivity as a tachykinin NK₂ receptor agonist. Its well-defined in vitro and in vivo pharmacological profile, particularly its ability to activate NK₂ receptors without significant off-target effects at the NK₁ receptor, makes it an ideal probe for elucidating the diverse physiological functions of the NK₂ receptor system. The detailed understanding of its pharmacology, from receptor binding to in vivo functional outcomes, provides a solid foundation for its use in preclinical research aimed at exploring the therapeutic potential of targeting the tachykinin NK₂ receptor.

References

- 1. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]

- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. innoprot.com [innoprot.com]

- 4. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serial transurethral cystometry: A novel method for longitudinal evaluation of reflex lower urinary tract function in adult female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serial transurethral cystometry: A novel method for longitudinal evaluation of reflex lower urinary tract function in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]

GR 64349: A Selective Tachykinin NK2 Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GR 64349, a potent and highly selective agonist for the tachykinin NK2 receptor. This document consolidates key quantitative data, outlines detailed experimental methodologies for assessing its activity, and visualizes its signaling pathways and experimental workflows.

Core Compound Profile

This compound is a synthetic peptide analogue of Neurokinin A (NKA) with the structure [Lys3,Gly8,R-γ-lactam-Leu9]-NKA(3-10). The conformational constraint introduced by the R-γ-lactam modification significantly enhances its selectivity for the NK2 receptor over the NK1 and NK3 receptor subtypes.[1] This high selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the NK2 receptor.

Quantitative Data Presentation

The following tables summarize the binding affinity, potency, and efficacy of this compound at human recombinant NK1 and NK2 receptors as determined in Chinese Hamster Ovary (CHO) cells.

Table 1: Radioligand Binding Affinity of this compound

| Receptor | Radioligand Displaced | pKi (mean ± SEM) |

| Human NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 |

| Human NK1 | [³H]-septide | <5 |

Data from Perdona et al., 2019.[1]

Table 2: Functional Potency and Efficacy of this compound in In Vitro Assays

| Assay | Receptor | Parameter | pEC₅₀ (mean ± SEM) | Efficacy |

| Inositol-1-Phosphate (IP-1) Accumulation | Human NK2 | Potency | 9.10 ± 0.16 | Full Agonist |

| Human NK1 | Potency | 5.95 ± 0.80 | Full Agonist | |

| Intracellular Calcium Mobilization | Human NK2 | Potency | 9.27 ± 0.26 | Full Agonist |

| Human NK1 | Potency | 6.55 ± 0.16 | Full Agonist | |

| Cyclic AMP (cAMP) Synthesis | Human NK2 | Potency | 10.66 ± 0.27 | Full Agonist |

| Human NK1 | Potency | 7.71 ± 0.41 | Full Agonist |

Data from Perdona et al., 2019. Efficacy is reported relative to the endogenous agonists NKA for the NK2 receptor and Substance P for the NK1 receptor.[1]

Table 3: Selectivity Profile of this compound

| Assay | Selectivity Ratio (NK1/NK2 pEC₅₀ Fold Difference) |

| Inositol-1-Phosphate (IP-1) Accumulation | ~1400-fold |

| Intracellular Calcium Mobilization | ~500-fold |

| Cyclic AMP (cAMP) Synthesis | ~900-fold |

Calculated from the pEC₅₀ values in Table 2.[1]

Signaling Pathways

Activation of the NK2 receptor by this compound initiates downstream signaling through the coupling of heterotrimeric G proteins, primarily Gq/11 and Gs.

Caption: this compound activates the NK2 receptor, leading to the activation of both Gq/11 and Gs signaling pathways.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments cited in the quantitative data tables. These protocols are representative of standard industry practices for characterizing GPCR agonists.

Radioligand Binding Assay (Competitive)

This assay measures the ability of this compound to displace a radiolabeled ligand from the NK2 receptor, thereby determining its binding affinity (Ki).

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of this compound for the NK2 receptor.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

CHO cells stably expressing the human NK2 receptor are cultured to a high density.

-

Cells are harvested, and a crude membrane fraction is prepared by homogenization and differential centrifugation.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and a protease inhibitor cocktail.

-

Competition Binding:

-

In a 96-well plate, add the cell membrane preparation (typically 5-20 µg of protein per well).

-

Add increasing concentrations of unlabeled this compound.

-

Add a fixed concentration of the radioligand (e.g., [¹²⁵I]-NKA) at a concentration close to its Kd.

-

For determining non-specific binding, a high concentration of a non-radiolabeled, high-affinity NK2 receptor ligand (e.g., unlabeled NKA) is used instead of this compound.

-

Total binding is determined in the absence of any competing ligand.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-180 minutes).

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assays

1. Inositol-1-Phosphate (IP-1) Accumulation Assay:

This assay measures the accumulation of IP-1, a downstream product of the Gq/11 signaling pathway, following receptor activation.

Methodology:

-

Cell Seeding: Seed CHO cells expressing the human NK2 or NK1 receptor into 96-well plates and grow to confluence.

-

Cell Stimulation:

-

Replace the culture medium with a stimulation buffer containing LiCl (to inhibit the degradation of IP-1).

-

Add varying concentrations of this compound to the wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells and measure the accumulated IP-1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a concentration-response curve and determine the pEC₅₀ value using non-linear regression.

-

2. Intracellular Calcium Mobilization Assay:

This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of the Gq/11 pathway.

Methodology:

-

Cell Seeding: Seed CHO cells expressing the human NK2 or NK1 receptor into black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

-

Measurement:

-

Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence.

-

Inject varying concentrations of this compound into the wells and immediately record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The peak fluorescence response at each concentration is used to generate a concentration-response curve and determine the pEC₅₀ value.

-

3. Cyclic AMP (cAMP) Synthesis Assay:

This assay quantifies the production of cAMP, the second messenger of the Gs signaling pathway.

Methodology:

-

Cell Seeding: Seed CHO cells expressing the human NK2 or NK1 receptor into 96-well plates.

-

Cell Stimulation:

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA).

-

-

Data Analysis:

-

Construct a concentration-response curve and calculate the pEC₅₀ value using non-linear regression.

-

Conclusion

This compound is a highly potent and selective NK2 receptor agonist, demonstrating robust activity in various in vitro functional assays. Its selectivity of over 500-fold for the NK2 receptor compared to the NK1 receptor makes it an invaluable research tool for elucidating the specific roles of NK2 receptor signaling in health and disease. The detailed methodologies and data presented in this guide provide a comprehensive resource for scientists and researchers working in the field of tachykinin receptor pharmacology and drug development.

References

GR 64349: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile as a Selective Tachykinin NK2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist of the tachykinin neurokinin-2 (NK2) receptor. Its high affinity for the NK2 receptor, coupled with significant selectivity over NK1 and NK3 receptors, has established it as a valuable pharmacological tool for investigating the physiological and pathological roles of the NK2 receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the primary signaling pathway of this compound. Detailed experimental methodologies for its synthesis, purification, and key pharmacological assays are also presented to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a modified octapeptide, with the amino acid sequence Lys-Asp-Ser-Phe-Val-Gly-Leu-Met, featuring a lactam bridge and a C-terminal amidation. These modifications contribute to its conformational rigidity and enhanced metabolic stability.

GR 64349: A Technical Guide to a Potent and Selective NK2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. Developed by Glaxo Group Research in the early 1990s, it has served as a valuable pharmacological tool for investigating the physiological roles of the NK2 receptor. This document provides a comprehensive technical overview of this compound, including its discovery, history, physicochemical properties, and detailed pharmacological profile. It summarizes key quantitative data from in vitro and in vivo studies, outlines the experimental methodologies used for its characterization, and illustrates the relevant biological pathways.

Discovery and History

The development of this compound emerged from the broader scientific effort to understand the tachykinin family of neuropeptides and their receptors (NK1, NK2, and NK3). These receptors are implicated in a wide range of physiological processes, making them attractive targets for therapeutic intervention. In the late 1980s and early 1990s, researchers at Glaxo Group Research were focused on developing selective ligands for the individual tachykinin receptors to dissect their specific functions.

A key publication by Deal et al. in the Journal of Medicinal Chemistry in 1992 described the synthesis and characterization of a series of conformationally constrained tachykinin analogues, which led to the discovery of this compound. This research demonstrated that specific structural modifications to the neurokinin A (NKA) peptide backbone could dramatically enhance selectivity for the NK2 receptor over the NK1 and NK3 subtypes. This compound, with its R-γ-lactam-Leu modification, emerged as a lead compound from this effort, exhibiting over 1000-fold selectivity for the NK2 receptor.[1]

While showing promise in preclinical studies, particularly in models of smooth muscle contraction, there is no publicly available evidence to suggest that this compound has been evaluated in human clinical trials. Its primary legacy remains as a highly selective research tool that has facilitated a deeper understanding of NK2 receptor pharmacology.

Physicochemical Properties

This compound is a synthetic peptide with the following properties:

| Property | Value |

| Chemical Name | [Lys³,Gly⁸-R-γ-lactam-Leu⁹]-NKA(3-10) |

| Molecular Formula | C₄₂H₆₈N₁₀O₁₁S |

| Molecular Weight | 921.12 g/mol |

| Sequence | KDSFVGLM (with modifications) |

| CAS Number | 137593-52-3 |

| Solubility | Soluble in water to 1 mg/mL |

Pharmacological Profile

This compound is characterized by its high potency and selectivity as an agonist at the tachykinin NK2 receptor.

In Vitro Pharmacology

The pharmacological activity of this compound has been extensively characterized in a variety of in vitro assay systems.

Radioligand binding assays have been employed to determine the affinity of this compound for human recombinant NK1 and NK2 receptors.

| Receptor | Radioligand | This compound pKi |

| Human NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 |

| Human NK1 | [³H]-septide | < 5 |

| Data from Perdona et al., 2019.[2] |

The functional potency of this compound has been assessed through various second messenger and cellular response assays.

| Assay | Receptor | This compound pEC₅₀ |

| IP-1 Accumulation | Human NK2 | 9.10 ± 0.16 |

| Human NK1 | 5.95 ± 0.80 | |

| Intracellular Ca²⁺ Mobilization | Human NK2 | 9.27 ± 0.26 |

| Human NK1 | 6.55 ± 0.16 | |

| cAMP Synthesis | Human NK2 | 10.66 ± 0.27 |

| Human NK1 | 7.71 ± 0.41 | |

| Contraction (Rat Colon) | Rat NK2 | 8.43 (EC₅₀ = 3.7 nM) |

| Data from Perdona et al., 2019 and Tocris Bioscience.[1][2] |

In Vivo Pharmacology

In vivo studies in animal models have demonstrated the physiological effects of this compound, consistent with its in vitro profile as a potent NK2 receptor agonist.

| Administration Route | Dose Range | Effect on Bladder Pressure | Effect on Colorectal Pressure |

| Intravenous (IV) | 0.01–10 µg/kg | Dose-related increase | Increase at higher doses |

| Subcutaneous (SC) | 1–300 µg/kg | Dose-related increase | Increase at 100 and 300 µg/kg |

| Data from Thor et al., 2017.[3] |

Notably, unlike some other NK2 receptor agonists, this compound did not induce hypotension at the doses tested, highlighting its selectivity and potentially favorable side-effect profile in this preclinical model.[3]

Experimental Protocols

The following sections provide an overview of the methodologies typically employed to characterize this compound.

Synthesis of this compound

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for NK1 and NK2 receptors.

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing either human NK1 or NK2 receptors are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [¹²⁵I]-NKA for NK2, [³H]-septide for NK1) and varying concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and IC₅₀ values are determined. Ki values are calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC₅₀) of this compound in activating NK1 and NK2 receptors.

General Protocol:

-

Cell Culture: Cells stably expressing either human NK1 or NK2 receptors are plated in multi-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Agonist Stimulation: Varying concentrations of this compound are added to the cells.

-

Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using a fluorometric imaging plate reader.

-

Data Analysis: Dose-response curves are constructed, and EC₅₀ values are calculated.

cAMP Assay

Objective: To assess the effect of this compound on cyclic AMP (cAMP) production following NK1 and NK2 receptor activation.

General Protocol:

-

Cell Culture: Cells expressing either NK1 or NK2 receptors are cultured in multi-well plates.

-

Agonist Treatment: Cells are treated with varying concentrations of this compound.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ of this compound for cAMP synthesis.

In Vivo Bladder and Colorectal Pressure Measurement in Rats

Objective: To evaluate the effect of this compound on smooth muscle contraction in vivo.

General Protocol:

-

Animal Preparation: Anesthetized rats are surgically prepared with catheters in the bladder and colon to measure pressure changes.

-

Drug Administration: this compound is administered intravenously or subcutaneously at various doses.

-

Pressure Recording: Intravesical and intracolonic pressures are continuously recorded using pressure transducers.

-

Data Analysis: The magnitude and duration of pressure changes are quantified and compared across different dose levels.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its characterization.

Caption: NK2 Receptor Signaling Pathway Activated by this compound.

Caption: General Experimental Workflow for this compound Characterization.

Conclusion

This compound stands as a significant achievement in the field of medicinal chemistry, providing researchers with a highly potent and selective tool to explore the pharmacology of the NK2 receptor. Its development has been instrumental in elucidating the role of this receptor in various physiological functions, particularly in the context of smooth muscle contractility. While it has not progressed to clinical use, the data and knowledge generated from studies involving this compound continue to inform the ongoing development of novel therapeutics targeting the tachykinin system. This technical guide serves as a consolidated resource for professionals in the field, summarizing the key historical, chemical, and biological data associated with this important research compound.

References

- 1. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]

- 2. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]

GR 64349: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. Its high affinity and selectivity have established it as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor. This document provides a comprehensive overview of the biological activity, mechanism of action, and functional effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

Tachykinins are a family of neuropeptides that mediate a wide range of biological effects through their interaction with three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3. The NK2 receptor is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts, as well as in certain regions of the central and peripheral nervous systems. Its activation is implicated in processes such as smooth muscle contraction, inflammation, and nociception. This compound, with its exceptional selectivity for the NK2 receptor over the NK1 and NK3 subtypes, serves as an invaluable molecular probe to elucidate the specific contributions of NK2 receptor signaling in these processes.

Biological Activity and Selectivity

This compound is a full agonist at the human NK2 receptor, demonstrating high potency in functional assays. Its selectivity for the NK2 receptor is a key attribute, with significantly lower affinity and potency for the NK1 and NK3 receptors. This high degree of selectivity minimizes off-target effects, making it a reliable tool for targeted studies.

Quantitative Data

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at human NK1 and NK2 receptors.

Table 1: Radioligand Binding Affinity of this compound [1][2]

| Receptor | Radioligand | This compound pKi |

| NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 |

| NK1 | [³H]-septide | <5 |

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Potency of this compound in CHO Cells [1][2]

| Receptor | Functional Assay | This compound pEC₅₀ | Selectivity (fold) |

| NK2 | IP-1 Accumulation | 9.10 ± 0.16 | 1400 |

| NK1 | IP-1 Accumulation | 5.95 ± 0.80 | |

| NK2 | Calcium Mobilization | 9.27 ± 0.26 | 500 |

| NK1 | Calcium Mobilization | 6.55 ± 0.16 | |

| NK2 | cAMP Synthesis | 10.66 ± 0.27 | 900 |

| NK1 | cAMP Synthesis | 7.71 ± 0.41 |

pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀).

Mechanism of Action

This compound exerts its biological effects by binding to and activating the NK2 receptor, a member of the Gq/11 family of G protein-coupled receptors.[3] This activation initiates a well-defined intracellular signaling cascade.

Signaling Pathway

Upon agonist binding, the NK2 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction and neuronal excitation.

In Vivo Function

In vivo studies in animal models have demonstrated the functional consequences of NK2 receptor activation by this compound. Notably, it has been shown to induce dose-dependent contractions of the bladder and rectum in rats.

Effects on Bladder and Rectal Pressure

Intravenous administration of this compound to anesthetized rats results in a rapid and dose-dependent increase in both intravesical (bladder) and intra-rectal pressure. This prokinetic effect highlights the role of NK2 receptors in modulating the contractility of smooth muscle in the lower urinary and gastrointestinal tracts.

Table 3: In Vivo Effects of this compound in Rats [4]

| Parameter | Route of Administration | Dose Range | Observed Effect |

| Isovolumetric Bladder Pressure | Intravenous (IV) | 0.01 - 10 µg/kg | Dose-related increase in pressure |

| Colorectal Activity | Subcutaneous (SC) | up to 300 µg/kg | Increased activity |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Functional Assays in CHO Cells

A general workflow for assessing the potency of a GPCR agonist like this compound is depicted below.

This assay quantifies the accumulation of IP-1, a stable downstream metabolite of IP₃, as a measure of Gq-coupled receptor activation.

-

Cell Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 or NK1 receptor in appropriate media.

-

Harvest and seed cells into 384-well white plates at a density of approximately 6,000 cells per well.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and control agonists (e.g., Neurokinin A for NK2, Substance P for NK1) in stimulation buffer.

-

Add the compounds to the cells.

-

-

Incubation:

-

Incubate the plates for 60 minutes at 37°C.

-

-

Detection:

-

Lyse the cells and add the IP-1 HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (IP1-d2 and anti-IP1 cryptate).

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.

-

Calculate the ratio of the two fluorescence signals and plot against the logarithm of the agonist concentration to determine the pEC₅₀ value.

-

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

-

Cell Preparation:

-

Seed CHO cells expressing the NK2 or NK1 receptor into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

-

Compound Addition and Data Acquisition:

-

Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.

-

Establish a baseline fluorescence reading.

-

Inject the prepared concentrations of this compound and control agonists.

-

Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak response against the logarithm of the agonist concentration to calculate the pEC₅₀.

-

In Vivo Measurement of Bladder and Rectal Pressure in Rats

This protocol describes the methodology for assessing the effects of this compound on bladder and rectal contractility in anesthetized rats.

-

Animal Preparation:

-

Anesthetize female Sprague-Dawley rats (e.g., with urethane).

-

Surgically expose the bladder and insert a catheter through the dome for intravesical pressure measurement and fluid infusion.

-

Insert a balloon-tipped catheter into the rectum for intra-rectal pressure measurement.

-

Cannulate a femoral vein for intravenous drug administration.

-

-

Cystometry and Manometry:

-

Connect the bladder and rectal catheters to pressure transducers and a data acquisition system.

-

Infuse saline into the bladder at a constant rate (e.g., 0.04-0.1 ml/min) to induce rhythmic voiding contractions.

-

Once a stable baseline of bladder and rectal activity is established, administer vehicle control followed by escalating doses of this compound intravenously.

-

-

Data Analysis:

-

Measure the changes in baseline pressure, amplitude of contractions, and frequency of voids for both the bladder and rectum.

-

Analyze the data to determine the dose-response relationship for this compound-induced prokinetic effects.

-

Conclusion

This compound is a powerful and selective tool for the pharmacological investigation of the NK2 receptor. Its well-characterized biological activity, coupled with its high selectivity, allows for precise dissection of NK2 receptor-mediated signaling and function in both in vitro and in vivo systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of tachykinin biology and the therapeutic potential of targeting the NK2 receptor.

References

- 1. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pressure-volume analysis of rat's micturition cycles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the GR 64349 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the signaling pathway of GR 64349, a potent and highly selective tachykinin NK2 receptor agonist. This document details the quantitative pharmacology of this compound, outlines the experimental protocols for its characterization, and visualizes the intricate signaling cascades it initiates.

Core Data Presentation

The following tables summarize the quantitative data for this compound in comparison to the endogenous tachykinin ligands, Neurokinin A (NKA) and Substance P (SP), at human recombinant NK1 and NK2 receptors. Data is compiled from radioligand binding assays and functional assays measuring inositol phosphate (IP-1) accumulation, intracellular calcium mobilization, and cyclic AMP (cAMP) synthesis.

Table 1: Radioligand Binding Affinity of Tachykinin Receptor Ligands

| Compound | Receptor | Radioligand | pKi (mean ± SEM) |

| This compound | NK2 | [125I]-NKA | 7.77 ± 0.10 |

| NK1 | [3H]-septide | <5 | |

| NKA | NK2 | [125I]-NKA | 9.25 ± 0.04 |

| NK1 | [3H]-septide | 8.07 ± 0.05 | |

| Substance P | NK2 | [125I]-NKA | 7.93 ± 0.07 |

| NK1 | [3H]-septide | 9.07 ± 0.03 |

Data from studies on human recombinant receptors expressed in CHO cells.[1][2]

Table 2: Functional Potency of Tachykinin Receptor Ligands in IP-1 Accumulation Assay

| Compound | Receptor | pEC50 (mean ± SEM) |

| This compound | NK2 | 9.10 ± 0.16 |

| NK1 | 5.95 ± 0.80 | |

| NKA | NK2 | 9.26 ± 0.10 |

| NK1 | 8.01 ± 0.12 | |

| Substance P | NK2 | 7.03 ± 0.11 |

| NK1 | 9.04 ± 0.09 |

Data from studies on human recombinant receptors expressed in CHO cells.[1][2]

Table 3: Functional Potency of Tachykinin Receptor Ligands in Intracellular Calcium Mobilization Assay

| Compound | Receptor | pEC50 (mean ± SEM) |

| This compound | NK2 | 9.27 ± 0.26 |

| NK1 | 6.55 ± 0.16 | |

| NKA | NK2 | 9.53 ± 0.13 |

| NK1 | 8.58 ± 0.15 | |

| Substance P | NK2 | 7.21 ± 0.14 |

| NK1 | 9.61 ± 0.11 |

Data from studies on human recombinant receptors expressed in CHO cells.[1][2]

Table 4: Functional Potency of Tachykinin Receptor Ligands in cAMP Synthesis Assay

| Compound | Receptor | pEC50 (mean ± SEM) |

| This compound | NK2 | 10.66 ± 0.27 |

| NK1 | 7.71 ± 0.41 | |

| NKA | NK2 | 10.33 ± 0.19 |

| NK1 | 7.98 ± 0.25 | |

| Substance P | NK2 | 8.15 ± 0.22 |

| NK1 | 9.87 ± 0.18 |

Data from studies on human recombinant receptors expressed in CHO cells.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices for characterizing G-protein coupled receptor (GPCR) ligands.

Radioligand Binding Assay

This assay measures the affinity of a ligand for its receptor.

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor are cultured to confluence. The cells are then harvested, and a membrane fraction is prepared by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]-NKA) and varying concentrations of the unlabeled competitor ligand (this compound).

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP-1) Accumulation Assay (HTRF)

This assay quantifies the activation of the Gq signaling pathway.

-

Cell Culture and Plating: CHO-K1 cells expressing the human NK2 receptor are seeded into 384-well plates and cultured overnight.

-

Ligand Stimulation: The cell culture medium is replaced with a stimulation buffer containing varying concentrations of the agonist (this compound). The cells are incubated for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: A lysis buffer containing IP1-d2 (acceptor) and anti-IP1-cryptate (donor) is added to each well.

-

Incubation: The plate is incubated at room temperature for 1 hour to allow for the competitive binding of cellular IP1 and IP1-d2 to the antibody.

-

Signal Measurement: The Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

-

Data Analysis: The HTRF ratio is used to calculate the concentration of IP1, and dose-response curves are generated to determine the EC50 value.

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the transient increase in intracellular calcium upon receptor activation.

-

Cell Culture and Plating: CHO cells expressing the human NK2 receptor are plated in a 96-well or 384-well plate and grown overnight.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Agonist Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of the agonist (this compound).

-

Signal Measurement: The fluorescence intensity is measured in real-time immediately after agonist addition. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate dose-response curves and determine the EC50 value.

Cyclic AMP (cAMP) Synthesis Assay (HTRF)

This assay measures the activation of the Gs signaling pathway.

-

Cell Culture and Plating: CHO-K1 cells expressing the human NK2 receptor are seeded into 384-well plates.

-

Ligand Stimulation: The cells are stimulated with varying concentrations of the agonist (this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a defined period (e.g., 30 minutes) at room temperature.

-

Cell Lysis and Detection: A lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor) is added to the wells.

-

Incubation: The plate is incubated for 1 hour at room temperature.

-

Signal Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: The HTRF ratio is used to calculate the cAMP concentration, and dose-response curves are generated to determine the EC50 value.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways activated by this compound.

References

In-Depth Technical Guide: NK2 Receptor Expression and Targeting by GR 64349

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue expression of Neurokinin-2 (NK2) receptors and their interaction with the selective agonist, GR 64349. This document details the localization of NK2 receptors, the pharmacological profile of this compound, the associated signaling pathways, and the experimental methodologies used for their characterization.

Introduction to NK2 Receptors and this compound

The Neurokinin-2 (NK2) receptor, a member of the tachykinin receptor family of G-protein coupled receptors (GPCRs), is a key player in various physiological processes.[1] Its endogenous ligand is neurokinin A (NKA). The NK2 receptor is predominantly expressed in peripheral tissues, with limited expression in the central nervous system.[2] Dysregulation of NK2 receptor signaling has been implicated in inflammatory conditions and motility disorders, making it a significant target for therapeutic intervention.

This compound is a potent and highly selective peptide agonist for the NK2 receptor.[3] Its high selectivity for the NK2 receptor over NK1 and NK3 receptors makes it an invaluable tool for elucidating the physiological functions of NK2 receptor activation and for the development of targeted therapeutics.[3]

Tissue Distribution of NK2 Receptors

The expression of NK2 receptors varies across different tissues and species. The following sections and tables summarize the known distribution in human and animal models.

Gastrointestinal Tract

The gastrointestinal (GI) tract exhibits significant NK2 receptor expression, primarily in smooth muscle cells.[1][2] In the rat GI tract, NK2 receptors have been localized to the circular and longitudinal muscle layers, as well as to nerve endings in the myenteric and submucosal plexuses.[2] Immunohistochemical studies in the guinea-pig intestine have also identified NK2 receptors on both longitudinal and circular smooth muscle layers and the deep muscular plexus.[1]

Respiratory System

NK2 receptors are expressed in the smooth muscle of the respiratory tract. Their activation is associated with bronchoconstriction.

Urinary Tract

The urinary bladder is another site of significant NK2 receptor expression. Agonists like this compound have been shown to induce bladder contractions, highlighting the role of these receptors in urinary function.

Central Nervous System

While predominantly a peripheral receptor, some studies have detected NK2 receptor mRNA in various regions of the human brain, including the caudate nucleus, putamen, hippocampus, substantia nigra, and cerebral cortex, with higher expression in the frontal and temporal cortex.[4] However, radioligand binding studies in the rat brain have not provided strong evidence for the existence of NK2 binding sites.

Quantitative Expression Data

The following table summarizes available quantitative data on NK2 receptor expression in various tissues.

| Tissue/Cell Line | Species | Parameter | Value | Reference |

| Rat Colon | Rat | EC50 (this compound) | 3.7 nM | |

| Human Detrusor Muscle | Human | EC50 (this compound) | 74 nM | [5] |

| Human Prostatic Urethra | Human | EC50 (this compound) | 150 nM | [5] |

| CHO Cells (recombinant) | Human | pKi (this compound at NK2R) | 7.77 ± 0.10 | [3] |

| CHO Cells (recombinant) | Human | pEC50 (this compound at NK2R, IP-1) | 9.10 ± 0.16 | [3] |

| CHO Cells (recombinant) | Human | pEC50 (this compound at NK2R, Ca2+) | 9.27 ± 0.26 | [3] |

| CHO Cells (recombinant) | Human | pEC50 (this compound at NK2R, cAMP) | 10.66 ± 0.27 | [3] |

| CHO Cells (recombinant) | Human | pKi (this compound at NK1R) | <5 | [3] |

| CHO Cells (recombinant) | Human | pEC50 (this compound at NK1R, IP-1) | 5.95 ± 0.80 | [3] |

| CHO Cells (recombinant) | Human | pEC50 (this compound at NK1R, Ca2+) | 6.55 ± 0.16 | [3] |

| CHO Cells (recombinant) | Human | pEC50 (this compound at NK1R, cAMP) | 7.71 ± 0.41 | [3] |

| Rat Fundus | Rat | K D | 1.9 nM | [6] |

| Rat Colon | Rat | K D | 0.4 nM | [6] |

| Rat Bladder | Rat | K D | 0.4 nM | [6] |

| Rat Vas Deferens | Rat | K D | 1.4 nM | [6] |

| Bovine Stomach (transfected in B82 cells) | Bovine | Bmax | 147 fmol/mg protein | [7] |

| Bovine Stomach (transfected in B82 cells) | Bovine | Kd | 0.59 nM | [7] |

Signaling Pathways of the NK2 Receptor

Activation of the NK2 receptor by an agonist such as this compound initiates intracellular signaling cascades through the coupling to heterotrimeric G-proteins, primarily Gq/11 and Gs.

-

Gq/11 Pathway: This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various cellular responses, including smooth muscle contraction.

-

Gs Pathway: The Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels can modulate the activity of protein kinase A (PKA) and other downstream effectors.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize NK2 receptors and the effects of this compound.

Radioligand Binding Assay

This assay quantifies the binding of a radiolabeled ligand to the NK2 receptor, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd or Ki).

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing NK2 receptors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA) and varying concentrations of the competing ligand (e.g., this compound).

-

Determination of Non-specific Binding: In parallel wells, add a high concentration of an unlabeled NK2 receptor ligand to determine non-specific binding.

-

Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Ki or IC50 of the competing ligand.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol phosphates, a downstream product of the Gq/11 signaling pathway, upon receptor activation.

Protocol:

-

Cell Culture and Labeling: Culture cells expressing NK2 receptors and label them with [³H]-myo-inositol overnight to incorporate the radiolabel into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl to inhibit inositol monophosphatase, allowing for the accumulation of inositol monophosphate (IP1).

-

Stimulation: Add varying concentrations of the agonist (e.g., this compound) to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid) and neutralize the extracts.

-

Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the amount of accumulated inositol phosphates against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following NK2 receptor activation.

Protocol:

-

Cell Culture and Dye Loading: Culture cells expressing NK2 receptors and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Place the cells in a fluorometric imaging plate reader (FLIPR) or a similar instrument and measure the baseline fluorescence.

-

Agonist Addition: Add varying concentrations of the agonist (e.g., this compound) to the cells.

-

Real-time Measurement: Continuously monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

cAMP Assay

This assay quantifies the production of cyclic AMP, a second messenger in the Gs signaling pathway.

Protocol:

-

Cell Culture: Culture cells expressing NK2 receptors.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Add varying concentrations of the agonist (e.g., this compound) and incubate for a specific time at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples from the standard curve and plot it against the agonist concentration to determine the EC50.

Conclusion

The Neurokinin-2 receptor is a well-defined therapeutic target with a predominant expression in peripheral tissues, particularly the gastrointestinal, respiratory, and urinary tracts. This compound serves as a highly selective and potent agonist for the NK2 receptor, making it an essential research tool for understanding the receptor's function and for the preclinical evaluation of NK2 receptor-targeted therapies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of NK2 receptor pharmacology and its role in health and disease.

References

- 1. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of tachykinin NK2 receptor mRNA in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An investigation of tachykinin NK2 receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Investigating Bladder Function with GR 64349: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of bladder function using GR 64349, a potent and selective neurokinin-2 (NK2) receptor agonist. This document details the mechanism of action, experimental protocols for in vivo studies, and key quantitative data, offering valuable insights for researchers in urology, pharmacology, and drug development.

Introduction to this compound

This compound is a synthetic peptide that acts as a selective agonist for the tachykinin NK2 receptor.[1] It has been utilized as a pharmacological tool to explore the role of NK2 receptors in various physiological processes, particularly in the context of smooth muscle contraction in the urinary bladder and gastrointestinal tract.[1][2] Its high selectivity for the NK2 receptor over NK1 and NK3 receptors makes it a valuable compound for elucidating the specific contributions of the NK2 receptor signaling pathway.[1]

Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 921.12 g/mol |

| Molecular Formula | C42H68N10O11S |

| Amino Acid Sequence | Lys-Asp-Ser-Phe-Val-Gly-R-γ-lactam-Leu-Met-NH2 |

| CAS Number | 137593-52-3 |

Mechanism of Action in Bladder Detrusor Muscle

This compound exerts its pro-contractile effects on the bladder detrusor muscle by activating NK2 receptors, which are G-protein coupled receptors. The binding of this compound to the NK2 receptor initiates a downstream signaling cascade primarily through the Gq/11 protein pathway. This activation leads to the stimulation of two key intracellular signaling pathways that work in concert to induce smooth muscle contraction.[3][4]

-

Voltage-Dependent Calcium Channel (VDCC) Activation: The activation of the Gq/11 pathway leads to the opening of L-type voltage-dependent calcium channels in the plasma membrane of the bladder smooth muscle cells. This results in an influx of extracellular calcium (Ca2+), a critical step for initiating muscle contraction.[3]

-

RhoA/Rho Kinase (ROCK) Pathway Activation: Concurrently, the Gq/11 pathway activates the small GTPase RhoA, which in turn activates Rho kinase (ROCK).[3] ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain (MLC). Phosphorylated MLC interacts with actin to produce muscle contraction.

The synergistic action of both the Ca2+ influx and the RhoA/ROCK pathway results in a robust and sustained contraction of the bladder detrusor muscle.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-induced bladder smooth muscle contraction.

Experimental Protocols

The primary in vivo method for assessing the effect of this compound on bladder function is isovolumetric cystometry in anesthetized rats. This technique allows for the direct measurement of bladder pressure changes in response to drug administration.

Detailed Methodology for Isovolumetric Cystometry in Rats

3.1. Animal Preparation and Anesthesia:

-

Female Sprague-Dawley rats are typically used.

-

Anesthesia is induced and maintained with urethane (1.2 g/kg, subcutaneous or intraperitoneal injection).[5] The depth of anesthesia should be monitored regularly.

3.2. Surgical Procedure:

-

A midline abdominal incision is made to expose the urinary bladder.

-

The ureters are located, ligated, and cut proximal to the ligation to prevent kidney-derived urine from entering the bladder.

-

A catheter (e.g., PE-50 tubing) with a flared tip is inserted into the dome of the bladder and secured with a purse-string suture.[5]

-

The urethra is ligated to ensure isovolumetric conditions within the bladder.[6][7]

-

The abdominal incision is closed.

3.3. Experimental Setup:

-

The bladder catheter is connected to a pressure transducer and an infusion pump via a three-way stopcock.

-

The bladder is emptied and then filled with a known volume of saline to approximately 70% of its capacity to establish a baseline pressure.[1]

-

Bladder pressure is continuously recorded using a data acquisition system.

3.4. Drug Administration and Data Collection:

-

This compound is administered intravenously (IV) via a cannulated jugular vein or subcutaneously (SC).

-

A dose-response curve is typically generated by administering increasing doses of this compound.

-

The peak increase in bladder pressure and the duration of the response are measured for each dose.

Experimental Workflow Diagram

Caption: Experimental workflow for isovolumetric cystometry in rats.

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on bladder function.

Table 1: In Vivo Efficacy of this compound on Bladder Pressure in Anesthetized, Acutely Spinalized Rats [1]

| Route of Administration | Dose (µg/kg) | Mean Increase in Bladder Pressure (cmH2O ± SD) |

| Intravenous (IV) | 0.01 | ~5 |

| 0.03 | ~15 | |

| 0.1 | ~30 | |

| 0.3 | ~45 | |

| 1 | ~55 | |

| 3 | ~60 | |

| 10 | ~60 | |

| Subcutaneous (SC) | 1 | ~5 |

| 3 | ~15 | |

| 10 | ~30 | |

| 30 | ~40 | |

| 100 | ~45 | |

| 300 | ~50 |

Table 2: Duration of Action of this compound on Bladder Pressure [1]

| Route of Administration | Dose (µg/kg) | Mean Duration of Action (minutes ± SEM) |

| Intravenous (IV) | 1 | 1.5 ± 0.07 |

| Subcutaneous (SC) | 300 | 23.9 ± 12.22 |

Table 3: In Vitro Potency of this compound on Human Detrusor Muscle Strips [1]

| Parameter | Value |

| EC50 | 74 nM |

Pharmacokinetics and Safety Profile

Detailed pharmacokinetic studies for this compound are not extensively available in the public domain. Preliminary pharmacokinetic studies were performed with a related NK2 receptor agonist, LMN-NKA.[1]

In terms of safety, a notable characteristic of this compound is its favorable cardiovascular profile compared to other NK2 receptor agonists. Studies in anesthetized, acutely spinalized rats have shown that this compound does not produce the transient hypotension that is observed with compounds like LMN-NKA.[1][2]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the NK2 receptor in urinary bladder function. Its potent and selective agonistic activity, coupled with a well-defined mechanism of action involving both calcium influx and the RhoA/ROCK pathway, provides a solid foundation for its use in both basic and translational research. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and drug development professionals aiming to explore the therapeutic potential of targeting the NK2 receptor for bladder-related disorders. Further research into the pharmacokinetics of this compound would be beneficial for its continued development and application.

References

- 1. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 5. Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats [protocols.io]

- 6. Decrease in intravesical saline volume during isovolumetric cystometry in the rat [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

GR 64349 in Spinal Cord Injury Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GR 64349, a potent and highly selective agonist for the tachykinin neurokinin-2 (NK2) receptor, has been investigated in the context of spinal cord injury (SCI) research. To date, its primary application has been in managing secondary complications arising from SCI, specifically neurogenic bladder and bowel dysfunction. While the tachykinin system is implicated in central nervous system processes such as nociception and inflammation, current evidence does not support a direct neuroprotective role for this compound in the injured spinal cord. This guide provides a comprehensive overview of the existing research, including quantitative data from animal models, detailed experimental protocols, and an examination of the underlying signaling pathways.

Pharmacological Profile of this compound

This compound is a peptide analog of Neurokinin A (NKA) with high affinity and selectivity for the NK2 receptor.[1] It displays significantly lower affinity for NK1 and NK3 receptors, making it a valuable tool for elucidating the specific functions of NK2 receptor activation.[1]

| Parameter | Value | Species/Tissue | Reference |

| NK2 Receptor Affinity (pKi) | 7.77 ± 0.10 | Human recombinant | [1] |

| NK1 Receptor Affinity (pKi) | <5 | Human recombinant | [1] |

| NK2 Receptor Functional Potency (pEC50, IP-1 accumulation) | 9.10 ± 0.16 | Human recombinant | [1] |

| NK1 Receptor Functional Potency (pEC50, IP-1 accumulation) | 5.95 ± 0.80 | Human recombinant | [1] |

| NK2 Receptor Functional Potency (pEC50, Calcium response) | 9.27 ± 0.26 | Human recombinant | [1] |

| NK1 Receptor Functional Potency (pEC50, Calcium response) | 6.55 ± 0.16 | Human recombinant | [1] |

| NK2 Receptor Functional Potency (pEC50, cAMP synthesis) | 10.66 ± 0.27 | Human recombinant | [1] |

| NK1 Receptor Functional Potency (pEC50, cAMP synthesis) | 7.71 ± 0.41 | Human recombinant | [1] |

Application in Spinal Cord Injury: Management of Neurogenic Bladder and Bowel

The most direct research application of this compound in SCI is its prokinetic effect on the bladder and rectum. Following SCI, descending neuronal control of the lower urinary and gastrointestinal tracts is disrupted, leading to incontinence and incomplete voiding. Activation of NK2 receptors, which are present on the smooth muscle of the bladder and colon, can induce contractions and facilitate voiding.

A key study investigated the effects of this compound in a rat model of acute spinal cord transection. The data below summarizes the dose-dependent effects on isovolumetric bladder pressure and colorectal activity.

Quantitative Data from Animal Models

Table 2.1: Effect of Intravenous (IV) Administration of this compound on Isovolumetric Bladder Pressure in Acute Spinalized Rats [2]

| Dose (µg/kg) | Increase in Bladder Pressure (cm H₂O, mean ± S.D.) |

| 0.01 | ~5 |

| 0.03 | ~10 |

| 0.1 | ~20 |

| 0.3 | ~35 |

| 1 | ~45 |

| 3 | ~50 |

| 10 | ~55 |

Table 2.2: Effect of Subcutaneous (SC) Administration of this compound on Isovolumetric Bladder Pressure in Acute Spinalized Rats [2]

| Dose (µg/kg) | Increase in Bladder Pressure (cm H₂O, mean ± S.D.) |

| 1 | ~5 |

| 3 | ~15 |

| 10 | ~25 |

| 30 | ~35 |

| 100 | ~40 |

| 300 | ~45 |